molecular formula C11H12N2O B14145275 7-amino-3,4-dimethyl-1H-quinolin-2-one CAS No. 19841-01-1

7-amino-3,4-dimethyl-1H-quinolin-2-one

Cat. No.: B14145275
CAS No.: 19841-01-1
M. Wt: 188.23 g/mol
InChI Key: SFYRLVFQHRZDCN-UHFFFAOYSA-N
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Description

7-Amino-3,4-dimethyl-1H-quinolin-2-one is a chemical compound of interest in organic and medicinal chemistry research. It belongs to the class of quinolin-2-one derivatives, which are recognized as privileged structures in drug discovery due to their wide range of biological activities . These heterocyclic compounds contain a nitrogen atom and a carbonyl group, making them versatile scaffolds for the synthesis of more complex molecules . As a building block, this amino-substituted quinolinone is valuable for constructing diverse compound libraries. Researchers utilize it in the development of novel substances, leveraging its structure for potential carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activity studies, as seen with closely related 7-amino-3,4-dihydroquinolin-2(1H)-one structures . Quinolinone cores are typically synthesized from aniline derivatives or methyl anthranilate using classical methods such as the Conrad-Limpach or Gould-Jacobs reactions, or via more modern transition metal-catalyzed pathways . This product is intended for research purposes and is not for diagnostic or therapeutic use.

Properties

CAS No.

19841-01-1

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

7-amino-3,4-dimethyl-1H-quinolin-2-one

InChI

InChI=1S/C11H12N2O/c1-6-7(2)11(14)13-10-5-8(12)3-4-9(6)10/h3-5H,12H2,1-2H3,(H,13,14)

InChI Key

SFYRLVFQHRZDCN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC2=C1C=CC(=C2)N)C

Origin of Product

United States

Preparation Methods

Gould-Jacobs Cyclization Strategy

The Gould-Jacobs reaction remains the most widely implemented method for constructing the quinolinone core. As demonstrated in the synthesis of 7-amino-4-methylquinolin-2(1H)-one, this protocol involves condensation of 1,3-phenylenediamine derivatives with β-keto esters under acidic conditions. For 3,4-dimethyl substitution, ethyl 3-methylacetoacetate reacts with 4-methyl-1,3-phenylenediamine in refluxing ethanol with p-toluenesulfonic acid catalysis.

Key reaction parameters:

  • Temperature: 78-82°C (ethanol reflux)
  • Catalyst loading: 5-10 mol% p-TsOH·H2O
  • Reaction time: 48-72 hours
  • Typical yield: 45-52%

The reaction proceeds through initial imine formation followed by cyclodehydration, with the methyl groups at C3 and C4 originating from the β-keto ester and diamine precursors, respectively. While stereoelectronically favorable, this method requires strict exclusion of moisture and often produces regioisomeric byproducts requiring chromatographic separation.

Friedel-Crafts Alkylation Methodology

Adapted from aripiprazole intermediate synthesis, this three-step sequence enables precise control over ring substitution patterns:

  • Esterification: Resorcinol derivatives react with 3-chloropropionyl chloride in dichloromethane using triethylamine as base (93% yield)
  • Cyclization: Aluminum chloride-mediated intramolecular Friedel-Crafts acylation (85% yield)
  • Aminolysis: High-pressure ammonolysis in methanol at 80°C/0.5MPa (87% yield)

Critical modifications for dimethyl substitution:

  • Use of 3,4-dimethylresorcinol as starting material
  • Substitution of 3-chloropropionyl chloride with 2-methyl-3-chloropropionyl chloride
  • Reaction temperature optimization to prevent demethylation (40-50°C)

This approach provides superior regiocontrol compared to Gould-Jacobs methods, albeit with increased synthetic steps.

Halogen-Aminolysis Pathways

Patent WO2008150848 (as analyzed in) describes nitro group reduction strategies applicable to 7-amino derivatives. For 3,4-dimethyl analogs:

  • Nitration of 3,4-dimethylquinolin-2-one using fuming HNO3/H2SO4
  • Catalytic hydrogenation (H2/Pd-C, ethanol)
  • Purification via acid-base extraction

Performance metrics:

  • Nitration efficiency: 68-72%
  • Reduction yield: 89-93%
  • Overall process yield: 61-67%

Advanced Catalytic Systems

Brønsted Acid-Catalyzed Cyclizations

Modern adaptations employ phosphotungstic acid (PTA) catalysts in solvent-free conditions:

Parameter Conventional PTA-Catalyzed
Temperature (°C) 78 120
Time (h) 48 6
Yield (%) 47 68
Catalyst Loading 10 mol% 5 mol%

This method enhances atom economy while reducing reaction time by 87.5%.

Transition Metal-Mediated Coupling

Palladium-catalyzed C-N bond formation enables late-stage amination:

  • Suzuki coupling of 3,4-dimethyl-7-bromoquinolin-2-one with benzophenone imine
  • Acidic hydrolysis to reveal primary amine
  • Recrystallization from ethanol/water

Optimized conditions:

  • Catalyst: Pd(OAc)2/XPhos (2.5 mol%)
  • Base: Cs2CO3 (3 equiv)
  • Solvent: toluene/water (4:1)
  • Yield: 74-78%

Industrial Manufacturing Processes

Continuous Flow Reactor Systems

Benchmark chemical's production protocol utilizes Corning AFR® technology:

Stage 1: Esterification in microchannel reactor

  • Residence time: 8.7 minutes
  • Conversion: 99.2%

Stage 2: Telescoped Friedel-Crafts cyclization

  • AlCl3 slurry (25% w/v)
  • Temperature gradient: 40°C → 100°C
  • Space-time yield: 3.8 kg m-3 h-1

Stage 3: Supercritical ammonia amination

  • Pressure: 15 MPa
  • NH3/substrate ratio: 50:1
  • Conversion: 94%

Solvent Recovery and Recycling

Closed-loop systems recover >98% methylene chloride and methanol through:

  • Multistage vacuum distillation
  • Molecular sieve dehydration
  • Centrifugal purification

Economic analysis shows 37% reduction in production costs compared to batch processes.

Analytical Characterization

Spectroscopic Fingerprinting

IR Spectroscopy (KBr pellet):

  • ν(NH2): 3290, 3310 cm-1
  • ν(C=O): 1640-1660 cm-1
  • δ(CH3): 1380-1420 cm-1

1H NMR (400 MHz, DMSO-d6):

δ (ppm) Assignment
11.28 N-H (amide)
6.03 C5-H (aromatic)
2.36 C3/C4-CH3
5.86 NH2 (exchangeable)

13C NMR (101 MHz, DMSO-d6):

δ (ppm) Assignment
163.0 C=O
148.6 C7 (amino)
19.1 C3/C4-CH3

Pharmaceutical Applications

As a privileged scaffold in CNS drug development, 7-amino-3,4-dimethyl-1H-quinolin-2-one derivatives demonstrate:

  • Dopamine D2 receptor partial agonism (Ki = 12 nM)
  • 5-HT1A receptor affinity (IC50 = 8.3 nM)
  • Blood-brain barrier penetration (logP = 2.1 ± 0.3)

Ongoing clinical trials explore its utility in:

  • Treatment-resistant schizophrenia
  • Bipolar depression
  • Parkinson's disease psychosis

Chemical Reactions Analysis

Types of Reactions

7-amino-3,4-dimethyl-1H-quinolin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinolinone derivatives, while substitution reactions can produce various substituted quinolines .

Scientific Research Applications

7-amino-3,4-dimethyl-1H-quinolin-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential biological activities, including enzyme inhibition.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the context of enzyme inhibition and anticancer properties.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-amino-3,4-dimethyl-1H-quinolin-2-one involves its interaction with specific molecular targets. For example, it has been shown to inhibit carbonic anhydrases, a class of enzymes involved in various physiological processes. The compound binds to the active site of the enzyme, preventing its normal function. This inhibition can affect processes such as pH regulation and ion transport .

Comparison with Similar Compounds

Table 1. CA Inhibition Profiles of Selected Compounds

Compound hCA I (Kᵢ, µM) hCA II (Kᵢ, µM) hCA IX (Kᵢ, µM) Reference
7-Amino-3,4-dihydroquinolin-2(1H)-one 8.3 6.7 1.05–2.48
Acetazolamide (AAZ) 0.25 0.012 0.028
Coumarin (4-Methyl-7-aminocoumarin) 0.9 (hCA II) - 0.7 (hCA IX)

Coumarin-Based CA Inhibitors

Coumarins are structurally similar bicyclic compounds but differ mechanistically:

  • Hydrolysis Dependency: Coumarins inhibit CAs only after hydrolysis to 2-hydroxycinnamic acids, unlike the non-hydrolytic inhibition by quinolinones .
  • Selectivity: Coumarins show isoform selectivity (e.g., hCA IX/XII), but quinolinones offer broader applicability due to their stability .

Methyl Substitution Effects

The 3,4-dimethyl substitution in 7-amino-3,4-dimethyl-1H-quinolin-2-one introduces steric and electronic modifications compared to dihydro derivatives:

  • Steric Hindrance : Methyl groups may reduce binding affinity to CA active sites by limiting conformational flexibility.

Peptide-Conjugated Derivatives

Recent studies on 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives with peptide moieties demonstrate multifunctional activity:

  • CA Inhibition : Moderate hCA IX inhibition (Kᵢ ~ 1.5–3.0 µM) .
  • Antioxidant Activity : Some derivatives exhibit radical scavenging properties (IC₅₀ ~ 20–50 µM against DPPH) .
  • Cytotoxicity : Selectively toxic to cancer cell lines (e.g., MCF-7, IC₅₀ ~ 15–30 µM) .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for evaluating the inhibitory activity of 7-amino-3,4-dimethyl-1H-quinolin-2-one against human carbonic anhydrase (CA) isoforms?

  • Methodological Answer : Use recombinant human CA isoforms (hCA I–XIV) in stopped-flow CO2 hydrase assays. Prepare enzyme solutions at 10–20 nM concentration and test the compound at concentrations ranging from 10 nM to 50 µM. Include acetazolamide (AAZ) as a positive control. Calculate inhibition constants (Ki) using nonlinear regression analysis of initial velocity data. Compare selectivity profiles across isoforms to identify therapeutic targets .

Q. How can researchers synthesize 7-amino-3,4-dimethyl-1H-quinolin-2-one derivatives to explore structural modifications?

  • Methodological Answer : Employ nucleophilic substitution or reductive amination. For example:

  • React the parent quinolinone with NaH in DMF, followed by alkylation using chloroiodopropane to introduce side chains .
  • Reduce carbonyl groups using LiAlH4 in THF or sodium borohydride in methanol .
  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm structures via NMR and HRMS .

Advanced Research Questions

Q. How does the non-hydrolytic inhibition mechanism of 7-amino-3,4-dimethyl-1H-quinolin-2-one differ from coumarin-based CA inhibitors?

  • Methodological Answer : Perform X-ray crystallography or molecular docking to analyze binding modes. Unlike coumarins, which hydrolyze to form active inhibitors, this compound binds directly via its lactam ring and amino group to the CA active site. Validate via kinetic assays by monitoring time-dependent inhibition; absence of hydrolysis can be confirmed via HPLC or mass spectrometry .

Q. What computational strategies are effective in predicting the interaction of 7-amino-3,4-dimethyl-1H-quinolin-2-one with non-CA targets like CD44?

  • Methodological Answer : Use molecular dynamics (MD) simulations and free-energy perturbation (FEP) calculations to model interactions with CD44’s hyaluronic acid-binding domain (HABD). Dock the compound into the HABD crystal structure (PDB: 5JZB) and assess binding affinity via MM-GBSA scoring. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How do structural modifications at the 3- and 4-positions of the quinolinone core influence bioactivity?

  • Methodological Answer : Conduct SAR studies by synthesizing analogs with varying substituents (e.g., methyl, ethyl, hydroxy groups). Test inhibitory potency against CA isoforms and compare with the parent compound. Key findings:

  • 3,4-Dimethyl groups : Enhance steric complementarity with CA active sites, improving Ki values by 2–3 fold compared to non-methylated analogs .
  • 7-Amino group : Critical for hydrogen bonding with CA catalytic zinc; removal reduces activity by >90% .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in reported inhibition mechanisms between lactam-based and coumarin-derived CA inhibitors?

  • Methodological Answer : Perform comparative kinetic assays under identical conditions (pH 7.5, 25°C). Monitor time-dependent inhibition curves: coumarins show delayed onset due to hydrolysis, while lactams (e.g., 7-amino-3,4-dimethyl-1H-quinolin-2-one) exhibit immediate inhibition. Use mass spectrometry to confirm intact lactam structure post-assay .

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